molecular formula C21H20BrN3O3 B11148913 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

Cat. No.: B11148913
M. Wt: 442.3 g/mol
InChI Key: IIQYLAFNFVOQPQ-UHFFFAOYSA-N
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Description

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone core, and a methoxyphenethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide typically involves multiple steps

    Preparation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or bromine-containing reagents.

    Attachment of Methoxyphenethyl Side Chain: The final step involves the coupling of the methoxyphenethyl group to the pyridazinone core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group and pyridazinone core are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
  • 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide
  • 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide

Uniqueness

The uniqueness of 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide lies in the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H20BrN3O3

Molecular Weight

442.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C21H20BrN3O3/c1-28-19-5-3-2-4-16(19)12-13-23-20(26)14-25-21(27)11-10-18(24-25)15-6-8-17(22)9-7-15/h2-11H,12-14H2,1H3,(H,23,26)

InChI Key

IIQYLAFNFVOQPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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